

Navigating the Analytical Landscape of N-Desmethylthiamethoxam-D4: A Technical Guide

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Compound of Interest

Compound Name: *N-Desmethylthiamethoxam-D4*

Cat. No.: *B15558919*

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For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount. This guide provides an in-depth look at the typical data and methodologies presented in a Certificate of Analysis (CoA) for **N-Desmethylthiamethoxam-D4**, a deuterated metabolite of the neonicotinoid insecticide Thiamethoxam.

N-Desmethylthiamethoxam-D4 serves as a critical internal standard for the quantitative analysis of its non-labeled counterpart in various matrices. Its isotopic labeling allows for precise quantification by mass spectrometry-based methods. A thorough understanding of its certified data is essential for accurate and reproducible experimental results.

Data Presentation: A Summary of Quantitative Information

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for **N-Desmethylthiamethoxam-D4**.

Table 1: Compound Identification and Chemical Properties

Parameter	Value
Compound Name	N-Desmethylthiamethoxam-D4
Product Code	TRC-D292487[1]
Molecular Formula	C7H4D4CIN5O3S[1]
Molecular Weight	281.71 g/mol [1]
CAS Number	171103-04-1 (unlabeled)
Alternate CAS Number	171103-04-1 (for unlabeled)[1]
Appearance	Solid
Solubility	Soluble in Acetonitrile, Methanol
Storage Temperature	2-8°C[2]

Table 2: Purity and Assay Data

Parameter	Method	Result
Chemical Purity	HPLC	≥98.0%[2][3]
Isotopic Purity (D4)	Mass Spectrometry	≥99%
Assay (as is)	qNMR	Reported Value (e.g., 98.5% w/w)

Table 3: Isotopic Enrichment Analysis

Isotopic Species	Percentage
D4	≥99%
D3	<1%
D2	<0.1%
D1	<0.1%
D0 (unlabeled)	<0.1%

Experimental Protocols: The Methodologies Behind the Data

The certified values presented in a Certificate of Analysis are derived from rigorous experimental procedures. The following sections detail the typical methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of a compound. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

Typical HPLC Parameters:

- Instrument: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an acidifier like formic acid to improve peak shape.
- Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
- Injection Volume: 5 µL.

The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Mass spectrometry is employed to confirm the identity of the compound and to determine its isotopic purity and enrichment. High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements.

Typical Mass Spectrometry Parameters:

- Instrument: A Liquid Chromatography-Mass Spectrometer (LC-MS), often a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- LC Conditions: Similar to the HPLC method described above to ensure good separation before introduction into the mass spectrometer.
- Mass Range: A scan range appropriate to detect the parent ion and potential fragments (e.g., m/z 100-500).
- Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of the D4-labeled species relative to other isotopic species (D0 to D3).

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

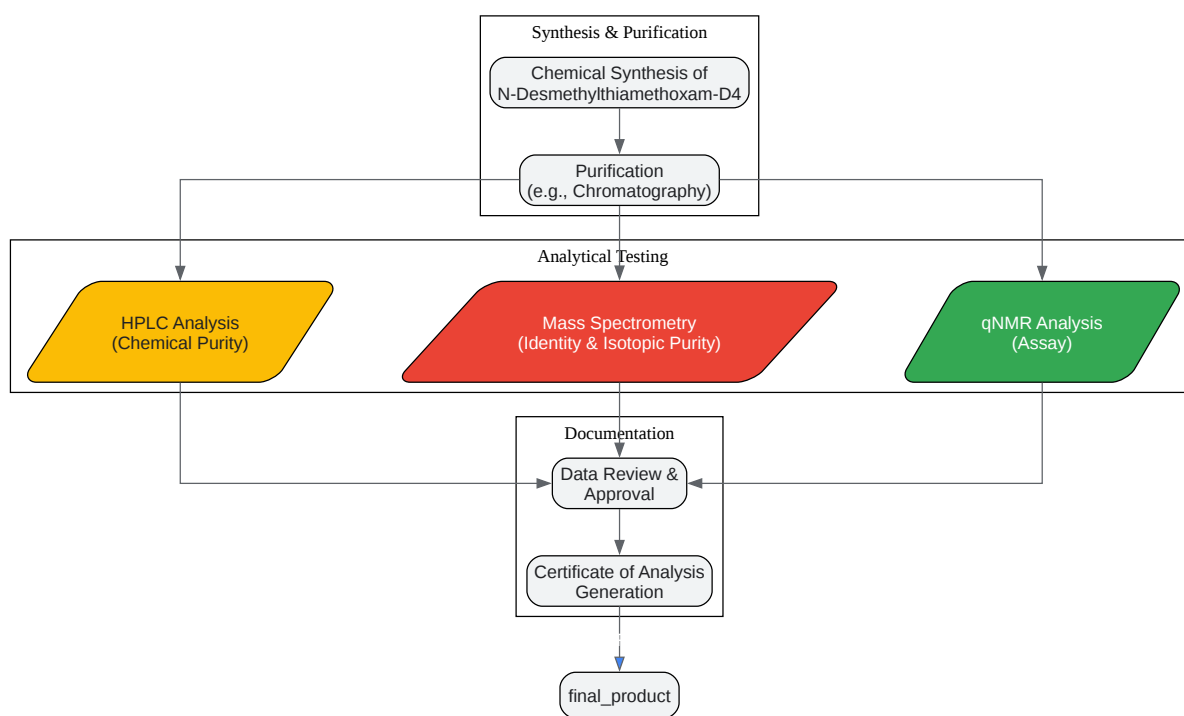
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the concentration or purity of a substance. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Typical qNMR Parameters:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is fully soluble (e.g., Acetonitrile-d₃).
- Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
- Acquisition Parameters: A pulse sequence with a long relaxation delay (D1) to ensure full relaxation of all nuclei between scans.
- Data Analysis: The integral of a well-resolved signal from the analyte is compared to the integral of a signal from the internal standard of known concentration.

Visualizing the Workflow and Metabolic Context

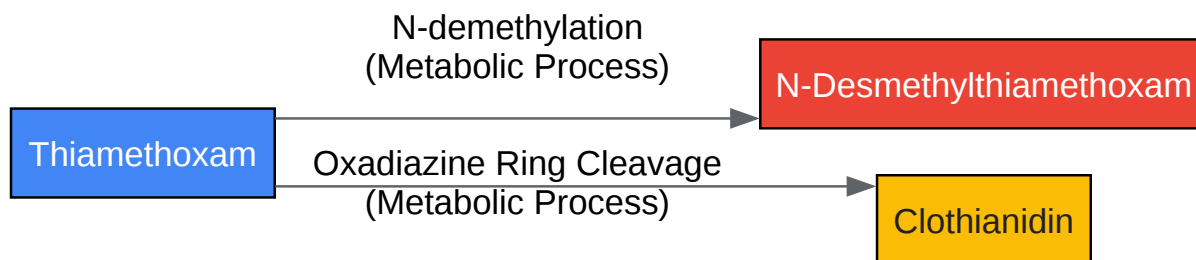
To better understand the processes and relationships involved, the following diagrams illustrate the typical workflow for generating a Certificate of Analysis and the metabolic pathway of Thiamethoxam.



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Workflow for the Generation of a Certificate of Analysis.

The metabolism of Thiamethoxam is a key area of study in toxicology and environmental science. N-desmethylation is one of the important metabolic pathways.[4][5]



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Simplified Metabolic Pathway of Thiamethoxam.

This technical guide provides a comprehensive overview of the critical information and methodologies associated with a Certificate of Analysis for **N-Desmethylthiamethoxam-D4**. By understanding these details, researchers can ensure the quality and reliability of their analytical standards, leading to more accurate and robust scientific outcomes.

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